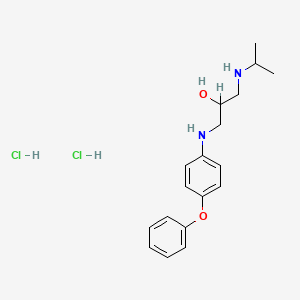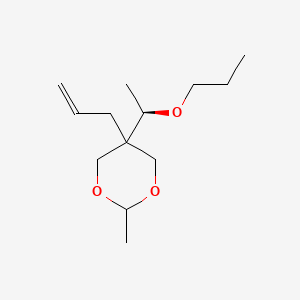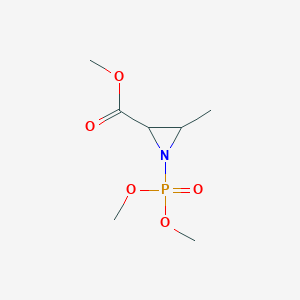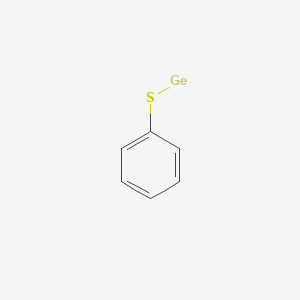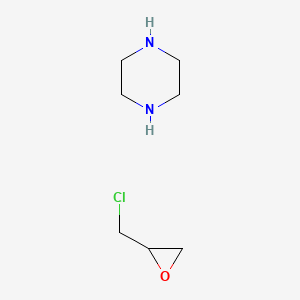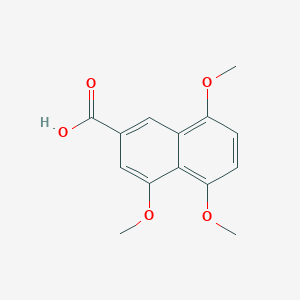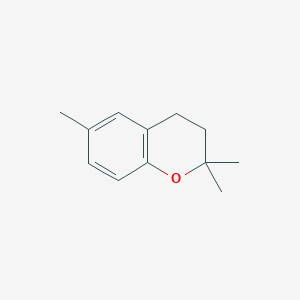
2-Butyl-2-methyl-1,3-propanediol carbamate ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-2-methyl-1,3-propanediol carbamate ethylcarbamate is a chemical compound with the molecular formula C12H24N2O4. This compound is known for its unique structure, which includes both carbamate and ethylcarbamate functional groups. It has applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-methyl-1,3-propanediol carbamate ethylcarbamate typically involves the reaction of 2-Butyl-2-methyl-1,3-propanediol with ethyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-2-methyl-1,3-propanediol carbamate ethylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate groups into amines.
Substitution: The carbamate and ethylcarbamate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamate groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
2-Butyl-2-methyl-1,3-propanediol carbamate ethylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-Butyl-2-methyl-1,3-propanediol carbamate ethylcarbamate involves its interaction with specific molecular targets. The carbamate groups can inhibit enzymes by forming stable carbamoyl-enzyme complexes. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-sec-butyl-1,3-propanediol dicarbamate (Mebutamate): Known for its hypotensive effects by acting on brain stem vasomotor centers.
2-Methyl-1,3-propanediol: Used in polymer and coating applications.
Uniqueness
2-Butyl-2-methyl-1,3-propanediol carbamate ethylcarbamate is unique due to its dual carbamate and ethylcarbamate functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
Número CAS |
25385-01-7 |
|---|---|
Fórmula molecular |
C12H24N2O4 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
[2-(carbamoyloxymethyl)-2-methylhexyl] N-ethylcarbamate |
InChI |
InChI=1S/C12H24N2O4/c1-4-6-7-12(3,8-17-10(13)15)9-18-11(16)14-5-2/h4-9H2,1-3H3,(H2,13,15)(H,14,16) |
Clave InChI |
KLYLIFFVIQXKAZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(COC(=O)N)COC(=O)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


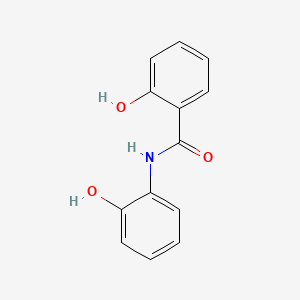
![S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate](/img/structure/B14702585.png)
